molecular formula C14H13Cl2N5O4S B158369 N-(2,6-Dichloro-3-methylphenyl)-5,7-dimethoxy-[1,2,4]triazolo[1,5-C]pyrimidine-2-sulfonamide CAS No. 126803-73-4

N-(2,6-Dichloro-3-methylphenyl)-5,7-dimethoxy-[1,2,4]triazolo[1,5-C]pyrimidine-2-sulfonamide

Cat. No. B158369
M. Wt: 418.3 g/mol
InChI Key: YCAVTTFYAOQYCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,6-Dichloro-3-methylphenyl)-5,7-dimethoxy-[1,2,4]triazolo[1,5-C]pyrimidine-2-sulfonamide, also known as DMTS, is a novel compound that has been synthesized and studied for its potential applications in scientific research. This compound belongs to the class of triazolopyrimidine sulfonamides and has shown promising results in various studies.

Mechanism Of Action

The mechanism of action of N-(2,6-Dichloro-3-methylphenyl)-5,7-dimethoxy-[1,2,4]triazolo[1,5-C]pyrimidine-2-sulfonamide involves the inhibition of PTP1B. PTP1B is a negative regulator of insulin signaling, and its inhibition leads to an increase in insulin sensitivity and glucose uptake. N-(2,6-Dichloro-3-methylphenyl)-5,7-dimethoxy-[1,2,4]triazolo[1,5-C]pyrimidine-2-sulfonamide has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. The exact mechanism of action of N-(2,6-Dichloro-3-methylphenyl)-5,7-dimethoxy-[1,2,4]triazolo[1,5-C]pyrimidine-2-sulfonamide as an anti-inflammatory agent is not yet fully understood.

Biochemical And Physiological Effects

N-(2,6-Dichloro-3-methylphenyl)-5,7-dimethoxy-[1,2,4]triazolo[1,5-C]pyrimidine-2-sulfonamide has been found to have several biochemical and physiological effects. It has been shown to improve insulin sensitivity and glucose homeostasis in animal models. N-(2,6-Dichloro-3-methylphenyl)-5,7-dimethoxy-[1,2,4]triazolo[1,5-C]pyrimidine-2-sulfonamide has also been found to inhibit the growth of cancer cells and induce apoptosis. In addition, N-(2,6-Dichloro-3-methylphenyl)-5,7-dimethoxy-[1,2,4]triazolo[1,5-C]pyrimidine-2-sulfonamide has been studied for its potential use as an anti-inflammatory agent.

Advantages And Limitations For Lab Experiments

The advantages of using N-(2,6-Dichloro-3-methylphenyl)-5,7-dimethoxy-[1,2,4]triazolo[1,5-C]pyrimidine-2-sulfonamide in lab experiments include its potency as an inhibitor of PTP1B, its ability to inhibit the growth of cancer cells, and its potential as an anti-inflammatory agent. However, the limitations of using N-(2,6-Dichloro-3-methylphenyl)-5,7-dimethoxy-[1,2,4]triazolo[1,5-C]pyrimidine-2-sulfonamide in lab experiments include its limited solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the study of N-(2,6-Dichloro-3-methylphenyl)-5,7-dimethoxy-[1,2,4]triazolo[1,5-C]pyrimidine-2-sulfonamide. One potential direction is the development of N-(2,6-Dichloro-3-methylphenyl)-5,7-dimethoxy-[1,2,4]triazolo[1,5-C]pyrimidine-2-sulfonamide derivatives with improved solubility and potency. Another potential direction is the study of N-(2,6-Dichloro-3-methylphenyl)-5,7-dimethoxy-[1,2,4]triazolo[1,5-C]pyrimidine-2-sulfonamide in combination with other anti-cancer agents for the treatment of cancer. In addition, the potential use of N-(2,6-Dichloro-3-methylphenyl)-5,7-dimethoxy-[1,2,4]triazolo[1,5-C]pyrimidine-2-sulfonamide as an anti-inflammatory agent needs to be further explored. Overall, the study of N-(2,6-Dichloro-3-methylphenyl)-5,7-dimethoxy-[1,2,4]triazolo[1,5-C]pyrimidine-2-sulfonamide has the potential to lead to the development of novel therapeutic agents for the treatment of various diseases.

Synthesis Methods

The synthesis of N-(2,6-Dichloro-3-methylphenyl)-5,7-dimethoxy-[1,2,4]triazolo[1,5-C]pyrimidine-2-sulfonamide involves the reaction of 2,6-dichloro-3-methylphenylamine with 5,7-dimethoxy-[1,2,4]triazolo[1,5-C]pyrimidine-2-sulfonyl chloride in the presence of a base. The reaction yields N-(2,6-Dichloro-3-methylphenyl)-5,7-dimethoxy-[1,2,4]triazolo[1,5-C]pyrimidine-2-sulfonamide as a white solid with a purity of more than 95%. The synthesis method has been optimized to obtain high yields of N-(2,6-Dichloro-3-methylphenyl)-5,7-dimethoxy-[1,2,4]triazolo[1,5-C]pyrimidine-2-sulfonamide with good purity.

Scientific Research Applications

N-(2,6-Dichloro-3-methylphenyl)-5,7-dimethoxy-[1,2,4]triazolo[1,5-C]pyrimidine-2-sulfonamide has been studied extensively for its potential applications in scientific research. It has been found to be a potent inhibitor of a specific enzyme called protein tyrosine phosphatase 1B (PTP1B). PTP1B is a negative regulator of insulin signaling, and its inhibition has been shown to improve insulin sensitivity and glucose homeostasis. N-(2,6-Dichloro-3-methylphenyl)-5,7-dimethoxy-[1,2,4]triazolo[1,5-C]pyrimidine-2-sulfonamide has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In addition, N-(2,6-Dichloro-3-methylphenyl)-5,7-dimethoxy-[1,2,4]triazolo[1,5-C]pyrimidine-2-sulfonamide has been studied for its potential use as an anti-inflammatory agent.

properties

CAS RN

126803-73-4

Product Name

N-(2,6-Dichloro-3-methylphenyl)-5,7-dimethoxy-[1,2,4]triazolo[1,5-C]pyrimidine-2-sulfonamide

Molecular Formula

C14H13Cl2N5O4S

Molecular Weight

418.3 g/mol

IUPAC Name

N-(2,6-dichloro-3-methylphenyl)-5,7-dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonamide

InChI

InChI=1S/C14H13Cl2N5O4S/c1-7-4-5-8(15)12(11(7)16)20-26(22,23)13-17-9-6-10(24-2)18-14(25-3)21(9)19-13/h4-6,20H,1-3H3

InChI Key

YCAVTTFYAOQYCZ-UHFFFAOYSA-N

SMILES

CC1=C(C(=C(C=C1)Cl)NS(=O)(=O)C2=NN3C(=N2)C=C(N=C3OC)OC)Cl

Canonical SMILES

CC1=C(C(=C(C=C1)Cl)NS(=O)(=O)C2=NN3C(=N2)C=C(N=C3OC)OC)Cl

synonyms

1,2,4Triazolo1,5-cpyrimidine-2-sulfonamide, N-(2,6-dichloro-3-methylphenyl)-5,7-dimethoxy-

Origin of Product

United States

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